molecular formula C17H19ClN4O3S B2699076 4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2176270-84-9

4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

Cat. No.: B2699076
CAS No.: 2176270-84-9
M. Wt: 394.87
InChI Key: UIYRQMCTGRNUCZ-UHFFFAOYSA-N
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Description

4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Biological Activity

The compound 4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and a pyrido-pyrimidine structure with a sulfonyl group attached to a chlorophenyl moiety. This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions at the molecular level with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and urease.
  • Antibacterial Activity : The compound has shown moderate to strong antibacterial properties against several strains of bacteria.
  • Antiviral Activity : Preliminary studies suggest potential effectiveness against viral infections, particularly through inhibition of viral replication processes.

Biological Activity Data

Activity Type Target/Organism IC50/Effect Reference
AntibacterialSalmonella typhiModerate activity
AntibacterialBacillus subtilisStrong activity
Enzyme InhibitionAcetylcholinesterase (AChE)IC50 values ranging from 1.13 to 6.28 µM
Enzyme InhibitionUreaseHighly active with IC50 values < 5 µM
AntiviralHuman Adenovirus (HAdV)IC50 = 0.27 µM

Case Studies

  • Antibacterial Screening :
    A series of derivatives were synthesized and tested for their antibacterial properties. The compound demonstrated significant activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong potential as an antibacterial agent. The study highlighted the importance of the sulfonamide group in enhancing antibacterial efficacy .
  • Enzyme Inhibition Studies :
    In vitro studies showed that the compound acts as an effective inhibitor of acetylcholinesterase and urease. The most potent derivatives exhibited IC50 values significantly lower than those of standard inhibitors, suggesting that these compounds could serve as lead candidates for drug development targeting these enzymes .
  • Antiviral Activity :
    Research indicated that certain derivatives of this compound possess antiviral properties against HAdV, with mechanisms involving the disruption of viral DNA replication. These findings support further exploration into its use as an antiviral therapeutic agent .

Properties

IUPAC Name

4-[8-(2-chlorophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c18-14-5-1-2-6-15(14)26(23,24)22-7-3-4-13-12-19-17(20-16(13)22)21-8-10-25-11-9-21/h1-2,5-6,12H,3-4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYRQMCTGRNUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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